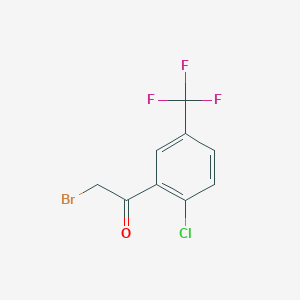
2-(4-Chlorophenoxy)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-methylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenoxy)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-methylpropan-1-one is an organic compound with notable structural complexity. It features several functional groups, including a chlorophenoxy group, a methoxyphenyl sulfonyl group, and an azetidinone ring, contributing to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-methylpropan-1-one typically involves multi-step reactions starting from commercially available precursors. Key steps include:
Formation of the Chlorophenoxy Intermediate:
Reaction of 4-chlorophenol with appropriate halogenated compounds under basic conditions.
Reaction Conditions: Using potassium carbonate as a base in dimethylformamide at elevated temperatures.
Azetidinone Ring Construction:
Cyclization reactions to form the azetidinone core.
Reaction Conditions: Utilization of reagents like sodium hydride in tetrahydrofuran.
Integration of Methoxyphenyl Sulfonyl Group:
Sulfonylation reactions with 4-methoxybenzenesulfonyl chloride.
Reaction Conditions: Pyridine or triethylamine as bases at low temperatures to avoid side reactions.
Industrial Production Methods
On an industrial scale, these reactions are optimized for maximum yield and minimal by-products, often using flow chemistry techniques for better control over reaction parameters. Catalysts and solvents are chosen based on availability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation at the methoxy group.
Reduction: Potential reduction of the sulfonyl group to sulfides.
Substitution: Nucleophilic substitution reactions primarily on the chlorophenoxy ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate in acetone.
Reduction: Lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium ethoxide in ethanol.
Major Products
Oxidation: Formation of a phenolic derivative.
Reduction: Conversion to sulfide analogs.
Substitution: Introduction of various nucleophiles to the chlorophenoxy moiety.
Scientific Research Applications
2-(4-Chlorophenoxy)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-methylpropan-1-one finds utility across multiple disciplines:
Chemistry: As an intermediate for the synthesis of more complex molecules.
Biology: Potential inhibitor for enzyme assays due to its structural features.
Medicine: Investigated for antiviral and antimicrobial properties.
Industry: Used in the synthesis of materials with specific desired properties.
Mechanism of Action
The biological activity of 2-(4-Chlorophenoxy)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-methylpropan-1-one is largely influenced by its ability to interact with various molecular targets:
Molecular Targets: Enzymes and receptors with affinity for chlorophenoxy and azetidinone groups.
Pathways Involved: Inhibition of enzymatic pathways critical for microbial and viral replication.
Comparison with Similar Compounds
Comparing this compound with others helps highlight its unique features.
Similar Compounds
2-(4-Bromophenoxy)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-methylpropan-1-one
Features a bromine atom instead of chlorine.
Potentially different reactivity and biological activity.
2-(4-Chlorophenoxy)-1-(3-((4-hydroxyphenyl)sulfonyl)azetidin-1-yl)-2-methylpropan-1-one
Features a hydroxy group instead of a methoxy group.
Different solubility and interaction with molecular targets.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO5S/c1-20(2,27-16-6-4-14(21)5-7-16)19(23)22-12-18(13-22)28(24,25)17-10-8-15(26-3)9-11-17/h4-11,18H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSMKOMHIYZLBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)OC)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Ethoxy-4-[(7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzaldehyde](/img/structure/B2429077.png)
![4-butoxy-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}benzamide](/img/structure/B2429078.png)
![2-[(5Z)-5-[(3-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2429080.png)
![(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(3-methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2429081.png)

![2-[(3-Methylbutan-2-yl)amino]propanoic acid hydrochloride](/img/structure/B2429083.png)
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cycloheptylthiophene-2-carboxamide](/img/structure/B2429085.png)
![3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B2429092.png)





